

4-Amino-2-methyl-1-phenylbutan-2-ol IUPAC name and structure

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Compound of Interest

4-Amino-2-methyl-1-phenylbutan2-ol

Cat. No.:

B3013066

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Technical Guide: 4-Amino-2-methyl-1-phenylbutan-2-ol

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information on **4-Amino-2-methyl-1-phenylbutan-2-ol**. It is intended for informational purposes only. A comprehensive literature search did not yield any published experimental studies, detailed protocols, or biological activity data for this specific compound. Therefore, certain sections of this guide are based on general principles of medicinal chemistry and drug discovery.

Core Compound Identification

The compound of interest is identified by the IUPAC name **4-amino-2-methyl-1-phenylbutan-2-ol**.

• IUPAC Name: 4-amino-2-methyl-1-phenylbutan-2-ol[1]

Molecular Formula: C11H17NO[1]

CAS Number: 63574-07-2[1]

PubChem CID: 65985484[1]



Structure:

(2D Structure available on PubChem)[1][2]

Physicochemical and Predicted Properties

Quantitative data for **4-Amino-2-methyl-1-phenylbutan-2-ol** is limited to computed and predicted properties from chemical databases. No experimentally derived quantitative data from biological or pharmacological studies has been identified in the public domain.

Property	Value	Source
Molecular Weight	179.26 g/mol	PubChem[1]
Monoisotopic Mass	179.131014166 Da	PubChem[1]
XLogP3 (Predicted)	1.2	PubChem[1]
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	2	PubChem
Rotatable Bond Count	4	PubChem
Topological Polar Surface Area	46.3 Ų	PubChem[1]

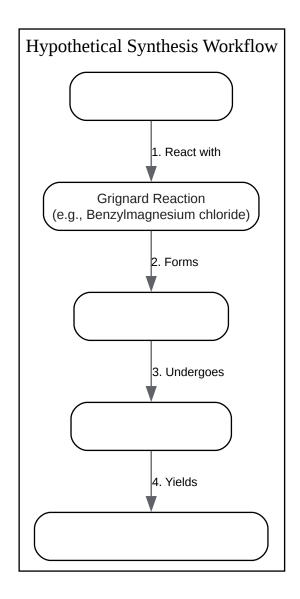
Synthesis and Experimental Protocols

Note: No specific, experimentally validated synthesis protocol for **4-Amino-2-methyl-1- phenylbutan-2-ol** has been found in published scientific literature. The following represents a generalized, hypothetical workflow for the synthesis of a similar amino alcohol, based on established organic chemistry principles.

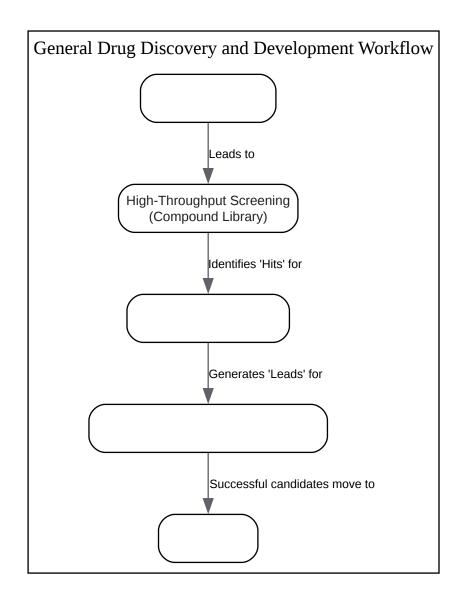
Hypothetical Synthesis Workflow

A common approach to synthesizing tertiary alcohols with amine functionalities involves the use of organometallic reagents and protected amines.









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References

• 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. PubChemLite 4-amino-2-methyl-1-phenylbutan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]
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